N1-(3-(dimethylamino)propyl)-N2-(m-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N1-(3-(dimethylamino)propyl)-N2-(m-tolyl)oxalamide” is a complex organic compound. It contains a tolyl group, which is a functional group related to toluene . Tolyl groups are aryl groups commonly found in the structure of diverse chemical compounds . They are considered nonpolar and hydrophobic groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tolyl group, the dimethylamino group, and the oxalamide group. The tolyl group could potentially be formed through Williamson etherification or C-C coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tolyl group would contribute an aromatic ring to the structure . The dimethylamino group would add a nitrogen atom with two methyl groups attached, and the oxalamide group would add a carbonyl (C=O) group and an amide (C(=O)NH2) group.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the tolyl group, the dimethylamino group, and the oxalamide group. The tolyl group could potentially participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tolyl group could make the compound nonpolar and hydrophobic .Scientific Research Applications
Catalytic Applications
- Palladium-Catalyzed Aminocarbonylations : This compound plays a role in palladium-catalyzed aminocarbonylation reactions. Dimethylformamide (DMF) acts as a source of carbon monoxide and dimethylamine in the palladium-catalyzed aminocarbonylation of p-tolyl bromide, leading to the production of aryl amides in good yields. This method provides a convenient alternative to traditional carbonylation methods, especially for small-scale reactions where the direct use of carbon monoxide gas is impractical due to its toxicity and handling difficulties (Wan et al., 2002).
Polymer Science
- Polymer Switching : A novel cationic polymer that can switch to a zwitterionic form upon light irradiation has been synthesized. This polymer, which involves a derivative similar in structure to N1-(3-(dimethylamino)propyl)-N2-(m-tolyl)oxalamide, shows potential for DNA condensation and release as well as switching antibacterial activity. This demonstrates the compound's utility in creating materials with tunable properties (Sobolčiak et al., 2013).
Environmental Applications
- Microbial Degradation : Research on microbial degradation of N,N-dimethylformamide (DMF), a similar compound, by Paracoccus sp. strain DMF-3 from activated sludge has shown that DMF can be completely degraded, highlighting the potential for bioremediation of industrial effluents containing similar toxic chemicals (Zhou et al., 2018).
Synthetic Chemistry
- Catalytic Coupling Reactions : N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, a related compound, has been identified as an effective ligand for copper-catalyzed coupling reactions, offering an efficient method for the synthesis of internal alkynes from (hetero)aryl halides and 1-alkynes. This indicates the broader utility of related oxalamide compounds in facilitating various organic transformations (Chen et al., 2023).
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-11-6-4-7-12(10-11)16-14(19)13(18)15-8-5-9-17(2)3/h4,6-7,10H,5,8-9H2,1-3H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCPQSXUPDXYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.